molecular formula C19H22N6O2S B2757136 (2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235055-00-1

(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2757136
CAS RN: 1235055-00-1
M. Wt: 398.49
InChI Key: LBZLRHSWBBMVQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a piperazine ring (a six-membered ring with two nitrogen atoms) . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Future Directions

Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the laboratory, studying its reactivity, investigating its mechanism of action, and assessing its safety and hazards. This could potentially lead to the development of new drugs or other useful products .

Mechanism of Action

    Mode of Action

    • The compound’s mode of action involves its interaction with cellular components. One common assay to assess cellular activity is the MTT assay . In this assay, 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells, forming a water-insoluble blue formazan. This formazan can be quantified colorimetrically .

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-4-16-22-18(23-27-16)14-5-6-15(20-11-14)24-7-9-25(10-8-24)19(26)17-12(2)21-13(3)28-17/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZLRHSWBBMVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

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